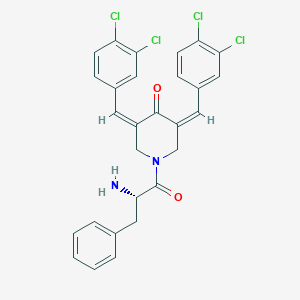
N5-(2-Dimethylamino-ethyl)-pyridine-2,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N5-(2-(Dimethylamino)ethyl)pyridine-2,5-diamine is a chemical compound with the molecular formula C9H16N4 It is known for its unique structure, which includes a pyridine ring substituted with dimethylamino and ethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-(2-(Dimethylamino)ethyl)pyridine-2,5-diamine typically involves the reaction of 2,5-diaminopyridine with 2-(dimethylamino)ethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of N5-(2-(Dimethylamino)ethyl)pyridine-2,5-diamine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are often employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N5-(2-(Dimethylamino)ethyl)pyridine-2,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether under inert atmosphere.
Substitution: Various alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of N5-(2-(Dimethylamino)ethyl)pyridine-2,5-diamine.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Compounds with new functional groups replacing the dimethylamino or ethyl groups.
Scientific Research Applications
N5-(2-(Dimethylamino)ethyl)pyridine-2,5-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N5-(2-(Dimethylamino)ethyl)pyridine-2,5-diamine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can form hydrogen bonds, coordinate with metal ions, or participate in hydrophobic interactions, thereby modulating the activity of its targets. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor activation .
Comparison with Similar Compounds
Similar Compounds
2,5-Diaminopyridine: A precursor in the synthesis of N5-(2-(Dimethylamino)ethyl)pyridine-2,5-diamine, with similar structural features but lacking the dimethylamino and ethyl groups.
N5,N5-Dimethylpyridine-2,5-diamine: A closely related compound with similar chemical properties but different substitution patterns.
Uniqueness
N5-(2-(Dimethylamino)ethyl)pyridine-2,5-diamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both dimethylamino and ethyl groups on the pyridine ring enhances its versatility in various applications compared to its analogs .
Properties
Molecular Formula |
C9H16N4 |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
5-N-[2-(dimethylamino)ethyl]pyridine-2,5-diamine |
InChI |
InChI=1S/C9H16N4/c1-13(2)6-5-11-8-3-4-9(10)12-7-8/h3-4,7,11H,5-6H2,1-2H3,(H2,10,12) |
InChI Key |
NUSCRZHHJAHHBN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC1=CN=C(C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Carboxy(hydroxy)methyl)-5-hydroxybenzo[d]oxazole](/img/structure/B12853898.png)
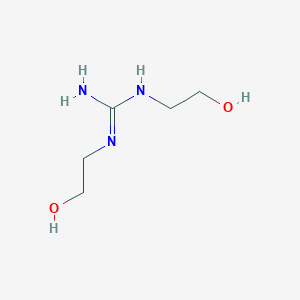
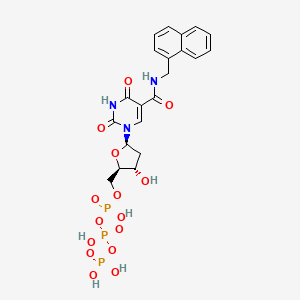
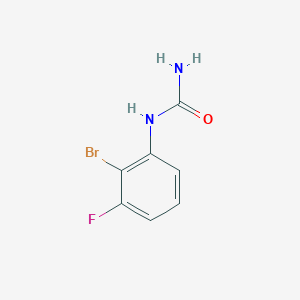
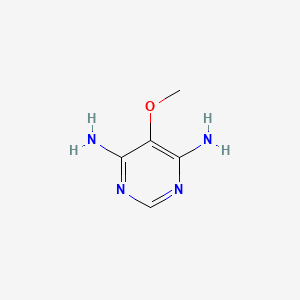
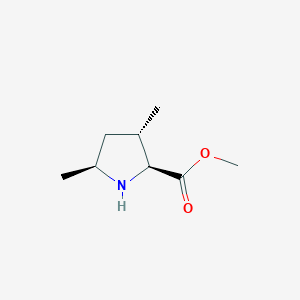
![3-[(2-Phenylquinolin-4-yl)carbonyl]piperidin-2-one](/img/structure/B12853919.png)
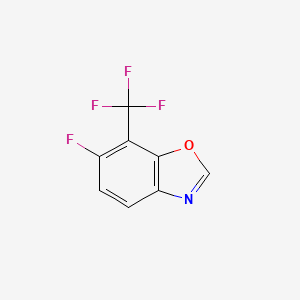
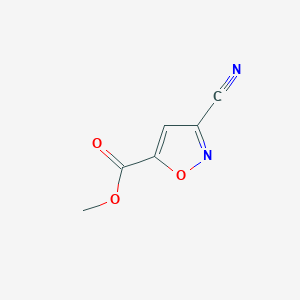
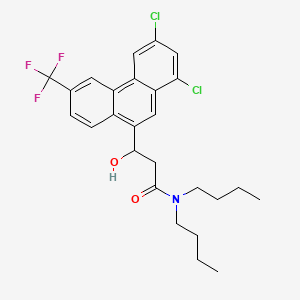
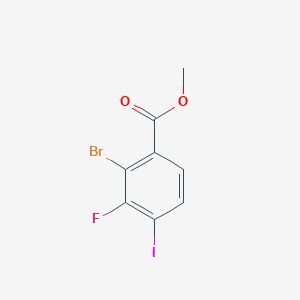
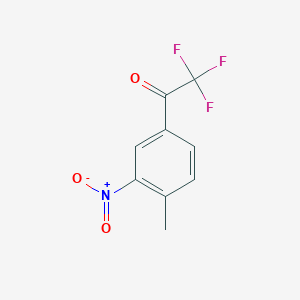
![1-[4'-(Methylsulfonyl)[1,1'-biphenyl]-3-yl] ethanone](/img/structure/B12853959.png)
